Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-
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Overview
Description
Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- is a specialized organosilicon compound. It is characterized by the presence of both silicon and tin atoms within its molecular structure, making it a unique compound in the realm of organometallic chemistry. This compound is often utilized in various chemical reactions due to its distinctive reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- typically involves the reaction of triethylsilane with a stannylated alkyne. The reaction conditions often require the presence of a catalyst, such as palladium or nickel complexes, to facilitate the coupling reaction. The process generally occurs under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol and tin oxide derivatives.
Reduction: It can participate in reduction reactions, often facilitated by hydride donors.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or organolithium reagents are commonly employed.
Major Products Formed
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organotin compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: The compound is explored for its potential in modifying biomolecules and as a tool in bioorthogonal chemistry.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: It finds applications in the production of advanced materials, including polymers and coatings, due to its unique reactivity and properties.
Mechanism of Action
The mechanism by which Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- exerts its effects involves the interaction of its silicon and tin atoms with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, while the tin atom can participate in catalytic cycles, facilitating various chemical transformations. These interactions enable the compound to act as a versatile reagent in numerous chemical processes.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler organosilicon compound used primarily as a reducing agent.
Trimethylsilylacetylene: Another organosilicon compound with applications in cross-coupling reactions.
Tributylstannylsilane: An organotin compound with similar reactivity but different steric and electronic properties.
Uniqueness
Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- stands out due to the presence of both silicon and tin atoms, which confer unique reactivity and versatility. Its ability to participate in a wide range of chemical reactions, coupled with its applications in diverse fields, highlights its significance in scientific research and industrial applications.
Properties
CAS No. |
498547-49-2 |
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Molecular Formula |
C14H28SiSn |
Molecular Weight |
343.17 g/mol |
IUPAC Name |
triethyl(4-trimethylstannylpent-4-en-1-ynyl)silane |
InChI |
InChI=1S/C11H19Si.3CH3.Sn/c1-5-9-10-11-12(6-2,7-3)8-4;;;;/h1,6-9H2,2-4H3;3*1H3; |
InChI Key |
RTPGDQCNMFNZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CCC(=C)[Sn](C)(C)C |
Origin of Product |
United States |
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